2-Amino-3,5-dibromopyridin-4-ol
CAS No.: 1261269-58-2
Cat. No.: VC2934076
Molecular Formula: C5H4Br2N2O
Molecular Weight: 267.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261269-58-2 |
|---|---|
| Molecular Formula | C5H4Br2N2O |
| Molecular Weight | 267.91 g/mol |
| IUPAC Name | 2-amino-3,5-dibromo-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) |
| Standard InChI Key | MJWHOGYOZNQHAX-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)C(=C(N1)N)Br)Br |
| Canonical SMILES | C1=C(C(=O)C(=C(N1)N)Br)Br |
Introduction
2-Amino-3,5-dibromopyridin-4-ol is a pyridine derivative characterized by the presence of two bromine atoms at positions 3 and 5, an amino group at position 2, and a hydroxyl group at position 4 of the pyridine ring. The compound possesses a molecular formula of C₅H₄Br₂N₂O and a molecular weight of 267.91 g/mol . The IUPAC name for this compound is 2-amino-3,5-dibromo-4-pyridinol, although it may also be referenced as 3-amino-2,5-dibromo-1H-pyridin-4-one in some contexts .
The compound's structure can be represented by several notation systems:
Structural Identifiers
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₅H₄Br₂N₂O |
| SMILES | C1=C(C(=O)C(=C(N1)Br)N)Br |
| InChI | InChI=1S/C5H4Br2N2O/c6-2-1-9-5(7)3(8)4(2)10/h1H,8H2,(H,9,10) |
| InChIKey | QBTKMASLHGXXFO-UHFFFAOYSA-N |
| CAS Number | 1261269-58-2 |
This heterocyclic compound features a nitrogen-containing aromatic ring system with strategically positioned functional groups that contribute to its chemical reactivity and potential biological activity .
Physical and Chemical Properties
2-Amino-3,5-dibromopyridin-4-ol exists as a solid at room temperature with specific physical characteristics that influence its handling, storage, and applications in various chemical processes .
Spectroscopic Properties
The predicted collision cross-section (CCS) data provides valuable information for analytical identification of this compound through mass spectrometry techniques:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 266.87633 | 142.8 |
| [M+Na]⁺ | 288.85827 | 137.9 |
| [M+NH₄]⁺ | 283.90287 | 144.4 |
| [M+K]⁺ | 304.83221 | 144.8 |
| [M-H]⁻ | 264.86177 | 143.1 |
| [M+Na-2H]⁻ | 286.84372 | 144.1 |
| [M]⁺ | 265.86850 | 141.0 |
| [M]⁻ | 265.86960 | 141.0 |
These collision cross-section values are instrumental in analytical chemistry applications, particularly for compound identification using ion mobility spectrometry coupled with mass spectrometry .
| Safety Parameter | Information |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
These precautionary statements recommend avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection (P280), and specific response protocols for skin, eye, or inhalation exposure .
Applications in Research and Development
2-Amino-3,5-dibromopyridin-4-ol belongs to a broader category of heterocyclic compounds that have significant applications in pharmaceutical research and chemical synthesis.
Chemical Research Applications
The halogenated pyridine structure of 2-amino-3,5-dibromopyridin-4-ol makes it potentially valuable in organic synthesis and chemical research:
-
As a building block for more complex molecular structures
-
In cross-coupling reactions where the bromine atoms serve as leaving groups
-
For structure-activity relationship studies in drug design
The compound's commercial availability at various purities (typically 95%) facilitates its use in research settings requiring precise chemical specifications .
Analytical Considerations
The identification and analysis of 2-amino-3,5-dibromopyridin-4-ol in research settings rely on specific analytical techniques and parameters.
Identification Methods
Several analytical approaches are relevant for identifying and characterizing this compound:
-
Mass Spectrometry - Utilizing the predicted collision cross-section values and m/z data provided in the physical properties section
-
Nuclear Magnetic Resonance (NMR) Spectroscopy - For structural confirmation
-
Infrared Spectroscopy - For functional group identification
-
High-Performance Liquid Chromatography (HPLC) - For purity assessment
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume